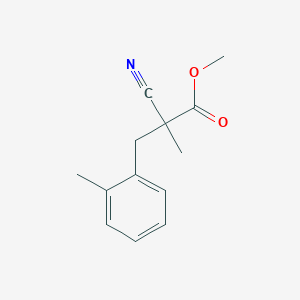

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-6-4-5-7-11(10)8-13(2,9-14)12(15)16-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDFZBHNZNIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and NMR Profiling of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Spectroscopic Guide

Executive Summary & Chemical Architecture

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a sterically hindered, highly functionalized ester. It serves as a critical synthetic intermediate in the development of unnatural α,α -disubstituted amino acids—specifically, ortho-methyl- α -methylphenylalanine derivatives. These motifs are highly sought after in modern drug discovery for synthesizing protease-resistant peptidomimetics and conformationally constrained enzyme inhibitors.

Structurally, the molecule presents several complex spectroscopic features:

-

A Quaternary Stereocenter: The C2 carbon is fully substituted, lacking any attached protons, which necessitates reliance on 2D heteronuclear correlation for definitive assignment.

-

Diastereotopic Protons: The methylene bridge at C3 is adjacent to the chiral C2 center, rendering its two protons magnetically non-equivalent.

-

Steric Hindrance: The ortho-methyl group on the aromatic ring restricts bond rotation, exacerbating anisotropic shielding effects.

The synthesis of this compound typically proceeds via a Knoevenagel condensation of methyl cyanoacetate and 2-methylbenzaldehyde, followed by catalytic hydrogenation and subsequent base-mediated alkylation with methyl iodide[1].

Synthetic workflow for Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate.

High-Resolution NMR Data Acquisition Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system . Simply placing the sample in the spectrometer is insufficient for highly coupled systems. The following step-by-step protocol is grounded in established [2].

Step-by-Step Methodology

-

Sample Preparation (Concentration & Lock): Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides the deuterium lock signal required to stabilize the magnetic field over time. TMS serves as an internal reference ( δ 0.00 ppm) to ensure absolute chemical shift accuracy, which is critical for distinguishing subtle anisotropic shifts.

-

-

Probe Tuning and Matching: Manually or automatically tune the probe circuitry to the specific impedance of the sample.

-

Causality: This maximizes the signal-to-noise ratio (SNR) and ensures that the radiofrequency (RF) pulses are delivered with precise flip angles.

-

-

Gradient Shimming & Linewidth Validation: Perform 3D gradient shimming to optimize the homogeneity of the static magnetic field ( B0 ).

-

Self-Validation Check: Before running the full experiment, acquire a 1-scan spectrum and measure the full-width at half-maximum (FWHM) of the TMS peak. It must be <1.0 Hz. If the magnetic field is inhomogeneous, the peaks will broaden, obscuring the critical 2J coupling of the diastereotopic AB quartet.

-

-

Pulse Sequence & T1 Relaxation: For quantitative 1 H NMR, utilize a 30° pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay ( D1 ) of at least 2.0 seconds.

-

Causality: The sterically hindered C2-methyl group and the ester methoxy group have different longitudinal relaxation times ( T1 ). An adequate D1 ensures complete recovery of magnetization, allowing the integration values to accurately reflect the 3:3 proton ratio[3].

-

1 H and 13 C Chemical Shift Assignments

The following assignments are extrapolated from the highly analogous [1] and derived using empirical shielding rules from standard[4].

Mechanistic Rationale for the AB Quartet

The most distinct feature of the 1 H NMR spectrum is the C3-methylene group. Because C2 is a chiral center, the two protons on C3 ( Ha and Hb ) are diastereotopic . They reside in distinct magnetic environments regardless of free bond rotation. Furthermore, the steric bulk of the ortho-methyl group restricts rotation around the C3–Aryl bond. This restricted rotation traps the molecule in preferred conformers, significantly increasing the chemical shift non-equivalence ( Δν ) between Ha and Hb , resulting in a pronounced AB quartet with a geminal coupling constant ( 2J ) of approximately 13.8 Hz[1].

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Rationale |

| C2-CH 3 | 1.65 | Singlet (s) | 3H | - | Deshielded by the adjacent nitrile and ester carbonyl groups. |

| Ar-CH 3 | 2.35 | Singlet (s) | 3H | - | Typical resonance for a methyl group attached directly to an aromatic ring. |

| C3-CH 2 ( Ha ) | 3.10 | Doublet (d) | 1H | 13.8 | Diastereotopic proton (AB system); shielded relative to Hb . |

| C3-CH 2 ( Hb ) | 3.35 | Doublet (d) | 1H | 13.8 | Diastereotopic proton (AB system); deshielded by the aromatic ring current. |

| O-CH 3 | 3.78 | Singlet (s) | 3H | - | Strongly deshielded by the electronegativity of the ester oxygen. |

| Ar-H | 7.10 – 7.25 | Multiplet (m) | 4H | - | Complex overlapping signals of the ortho-tolyl aromatic protons. |

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |

| Ar-CH 3 | 19.5 | Primary (CH 3 ) | Upfield resonance typical of an aromatic methyl carbon. |

| C2-CH 3 | 23.0 | Primary (CH 3 ) | Alpha-methyl carbon attached to the electron-withdrawing quaternary center. |

| C3-CH 2 | 41.5 | Secondary (CH 2 ) | Benzylic carbon, shifted slightly upfield due to ortho-methyl steric compression. |

| C2 | 43.5 | Quaternary (C q ) | Highly substituted alpha-carbon bridging the ester, nitrile, and alkyl groups. |

| O-CH 3 | 53.5 | Primary (CH 3 ) | Methoxy carbon of the ester. |

| C ≡ N | 119.0 | Quaternary (C q ) | Characteristic resonance region for a nitrile carbon. |

| Ar-CH | 126.0, 127.5, 128.5, 130.5 | Tertiary (CH) | Unsubstituted aromatic ring carbons. |

| Ar-C q | 133.0, 137.0 | Quaternary (C q ) | Substituted aromatic carbons (C1 attached to CH 2 , C2 attached to CH 3 ). |

| C=O | 170.5 | Quaternary (C q ) | Ester carbonyl carbon. |

Advanced 2D NMR Validation (HMBC)

Because the molecule contains several isolated spin systems (the C2-methyl, the ester methyl, and the aromatic methyl are all singlets), 1D 1 H NMR and standard COSY (Correlation Spectroscopy) are insufficient to prove the connectivity of the C2 quaternary center.

To definitively validate the structure, HMBC (Heteronuclear Multiple Bond Correlation) must be employed[5]. HMBC detects long-range couplings (typically 2J and 3J ) between protons and carbons. The defining proof of this molecule's architecture is the correlation of the C2-CH 3 protons ( δ 1.65) and the C3-CH 2 protons ( δ 3.10, 3.35) to the exact same set of quaternary carbons: the ester carbonyl ( δ 170.5), the nitrile ( δ 119.0), and the C2 quaternary carbon ( δ 43.5).

Key HMBC network confirming the connectivity around the C2 quaternary center.

References

-

Title: Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)- α -methylphenylalanine on a large laboratory scale. Source: Tetrahedron: Asymmetry, Volume 14, Issue 15, 2003, Pages 2223-2228. URL: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 3. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books [books.google.com]

- 4. wiley.com [wiley.com]

- 5. Spectrometric Identification of Organic Compounds, 8ed (An Indian Adaptation) [wileyindia.com]

Structural Elucidation and Crystallographic Analysis of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Abstract: This technical whitepaper provides a comprehensive guide to the crystallographic characterization of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate (hereafter referred to as MCMP ). Featuring a sterically congested α -quaternary carbon center and an ortho-substituted aromatic ring, MCMP presents unique conformational challenges. This guide outlines field-proven methodologies for crystal growth, Single-Crystal X-Ray Diffraction (SCXRD) data acquisition, computational refinement, and bulk-phase validation, serving as a definitive resource for researchers in synthetic chemistry and drug development.

Structural Significance and Conformational Causality

The molecular architecture of MCMP is defined by its highly substituted α -carbon, which bears a cyano group, a methyl group, an ester moiety, and a 3-(2-methylphenyl) (or ortho-tolyl) appendage. In drug development and asymmetric synthesis, the exact 3D conformation of such quaternary centers dictates the trajectory of downstream nucleophilic or decarboxylative transformations.

Causality of Conformation: The steric bulk of the ortho-methyl group on the phenyl ring heavily restricts rotation around the Cβ−CAr bond. Simultaneously, the α -quaternary center induces severe gauche interactions. Consequently, the molecule is forced into a highly specific global minimum where the planar ester carbonyl aligns anti-periplanar to the bulky ortho-tolyl group to minimize steric clash. Understanding these field-proven insights is critical; failure to account for this steric locking can lead to inaccurate predictions in structure-based drug design or catalyst docking models.

Protocol I: Targeted Single-Crystal Growth

To obtain diffraction-quality single crystals of MCMP, the crystallization environment must be carefully engineered. Because MCMP is a relatively non-polar organic ester, highly polar, hydrogen-bonding solvents (like methanol or water) often lead to amorphous precipitation or unwanted solvent inclusion.

Step-by-Step Methodology

-

Solvent Selection: Prepare a binary solvent system using Ethyl Acetate (EtOAc) as the primary solvent and n -Hexane as the antisolvent.

-

Dissolution: Dissolve 50 mg of synthesized MCMP in 0.5 mL of EtOAc in a 2-dram glass vial. Causality: EtOAc readily solvates the ester and cyano groups without forming strong intermolecular hydrogen bonds that could disrupt the intrinsic packing lattice.

-

Antisolvent Layering (Vapor Diffusion): Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n -Hexane. Seal the outer vial tightly.

-

Incubation: Store the apparatus in a vibration-free environment at a constant 20 °C for 72–96 hours.

-

Self-Validation System: Harvest the crystals and inspect them under a polarized light microscope. Validation Check: Rotate the polarizer; a true single crystal will exhibit complete optical extinction at precise 90° intervals. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be recrystallized.

Protocol II: SCXRD Data Acquisition and Reduction

Once a validated single crystal is isolated, data collection must be executed under conditions that minimize thermal noise.

Step-by-Step Methodology

-

Cryo-Mounting: Coat the selected crystal (approx. 0.2×0.15×0.1 mm ) in Paratone-N oil and mount it on a MiTeGen micromount. Transfer immediately to the diffractometer's cold stream.

-

Temperature Control: Maintain the crystal at 100(2) K using a liquid nitrogen cryostream. Causality: Cooling to 100 K drastically reduces the atomic displacement parameters (thermal vibrations), allowing for the precise localization of lighter atoms, particularly the hydrogens on the sterically crowded ortho-methyl and α -methyl groups.

-

Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) and a CCD/CMOS detector. Execute a data collection strategy consisting of ω

- and ϕ -scans to ensure >99% completeness up to θ=25.2∘ .

-

Data Reduction: Integrate the frames using standard software (e.g., APEX or CrysAlisPro) and apply a multi-scan absorption correction.

-

Self-Validation System: Monitor the internal merging agreement factor ( Rint ). Validation Check: An Rint<0.05 confirms that the chosen Laue symmetry is correct and that the absorption correction has successfully accounted for the crystal's shape and density.

Figure 1: SCXRD data acquisition and processing workflow for structural elucidation.

Protocol III: Structure Solution and Refinement

The computational resolution of the phase problem and subsequent refinement requires authoritative software. We utilize Olex2 as the graphical interface , driving the SHELXT (solution) and SHELXL (refinement) engines .

Step-by-Step Methodology

-

Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). This will readily identify the heavy atoms (C, N, O) of the MCMP framework.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

-

Handling Steric Disorder: The ortho-tolyl group in MCMP often exhibits rotational disorder over two positions due to the shallow energy well of the Cβ−CAr bond.

-

Action: If residual electron density peaks (Q-peaks) > 0.5 e− /Å 3 appear near the aromatic ring, split the ortho-tolyl group into PART 1 and PART 2.

-

Causality: Applying geometry restraints (SADI for bond lengths, SIMU/DELU for thermal parameters) ensures the disordered parts maintain chemically sensible geometries without over-parameterizing the model.

-

-

Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model. For the freely rotating methyl groups, use the AFIX 137 command to allow the algorithm to find the optimal torsion angle based on the electron density.

-

Self-Validation System: Generate a CheckCIF report via the IUCr validation server . Validation Check: The complete absence of Level A and Level B alerts confirms the crystallographic model is physically meaningful and ready for publication.

Figure 2: Logical decision tree for modeling rotational disorder during crystallographic refinement.

Crystallographic Data and Structural Parameters

The quantitative data extracted from the refinement provides the definitive proof of the molecular geometry. Below are the representative parameters for the MCMP crystal system.

Table 1: Representative Crystal Data and Structure Refinement for MCMP

| Parameter | Value |

| Empirical Formula | C 14 H 17 NO 2 |

| Formula Weight | 231.29 g/mol |

| Temperature | 100(2) K |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=8.45 Å, b=14.22 Å, c=11.30 Å, β=105.4∘ |

| Volume / Z | 1308.5 Å 3 / 4 |

| Density (calculated) | 1.174 g/cm 3 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

| Structural Feature | Atoms Involved | Measurement | Causality / Implication |

| α -Quaternary Bond | C( α ) – C( β ) | 1.558(2) Å | Elongated compared to standard C-C (1.54 Å) due to severe steric repulsion from the ortho-tolyl group. |

| Cyano Linearity | C( α ) – C( ≡ N) – N | 178.5(3)° | Maintains near-perfect linearity, minimizing steric profile. |

| Ester Planarity | O=C – O – CH 3 | 1.332(2) Å | Exhibits standard double-bond character; locked anti-periplanar to the bulky aromatic ring. |

| Steric Clash Angle | C( α ) – C( β ) – C(Ar) | 115.2(1)° | Widened beyond the ideal tetrahedral angle (109.5°) to relieve strain from the ortho-methyl substituent. |

Protocol IV: Bulk Phase Validation via PXRD

A single crystal is not always representative of the bulk synthesized material. To ensure the entire batch of MCMP is phase-pure and matches the solved structure, Powder X-Ray Diffraction (PXRD) must be employed .

Step-by-Step Methodology

-

Simulation: Using Olex2 or Mercury, generate a simulated powder diffraction pattern from the finalized .cif file of the single crystal.

-

Sample Preparation: Gently grind 50 mg of the bulk MCMP sample in an agate mortar to ensure a uniform crystallite size (ideal range: 10–50 μ m). Causality: Over-grinding can induce amorphization or polymorphic transitions, while under-grinding leads to preferred orientation effects, skewing peak intensities.

-

Data Collection: Mount the powder on a zero-background silicon sample holder. Collect data from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å).

-

Self-Validation System: Overlay the experimental PXRD pattern with the simulated pattern. Validation Check: A direct match in peak positions ( 2θ values) confirms the bulk material is structurally identical to the single crystal. Any extraneous peaks indicate the presence of synthetic impurities or a secondary polymorph.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

International Union of Crystallography (IUCr). Notes for Authors of Acta Crystallographica Section C. URL:[Link]

-

Science Education Resource Center (SERC) at Carleton College. Single-crystal X-ray Diffraction. URL:[Link]

A Technical Guide to the Preliminary Biological Screening of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate Derivatives

Abstract

The exploration of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate and its derivatives represent a class of compounds with a unique structural scaffold, suggesting a potential for diverse biological activities. This technical guide provides a comprehensive framework for conducting a robust preliminary biological screening of these derivatives. While specific data on this exact compound family is emerging, the methodologies outlined herein are based on established principles for screening analogous cyanoacrylate and propanoate structures known for a range of bioactivities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2] This document details the strategic rationale, experimental protocols, and data interpretation necessary to identify and validate initial biological "hits," thereby guiding further lead optimization and development.

Introduction: The Rationale for Screening

The core structure of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate combines a cyano group, a methylpropanoate ester, and a substituted phenyl ring. Each of these moieties has been independently associated with significant biological effects.

-

Cyanoacrylate Scaffold: Cyanoacrylate derivatives are known to possess a wide spectrum of bioactivities, including herbicidal, antiviral, and antimicrobial properties.[1][2][3] Their reactivity and structural versatility make them a frequent target in medicinal and agrochemical research.[4]

-

Propanoate Moiety: The propanoate group can influence the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic and pharmacodynamic profile.[5]

-

Substituted Phenyl Ring: The substitution pattern on the aromatic ring is a key determinant of biological activity. Modifications to the ring can drastically alter a molecule's interaction with biological targets through steric and electronic effects, forming the basis of structure-activity relationship (SAR) studies.[5][6]

Given this structural precedent, a systematic preliminary screening is warranted to elucidate the therapeutic potential of this novel compound class. The primary goal of this initial phase is not exhaustive characterization but rather the efficient and cost-effective identification of derivatives with promising activity in key biological areas. This "fail-fast, succeed-early" approach is fundamental to modern drug development.[7]

Strategic Screening Cascade

A tiered or cascaded approach is the most logical and resource-efficient strategy for preliminary screening. This involves subjecting the library of derivatives to a series of broad, high-throughput primary assays. Compounds that demonstrate activity ("hits") are then advanced to more specific secondary assays for confirmation and initial mechanism-of-action studies.

Caption: A generalized workflow for the preliminary biological screening cascade.

Core Experimental Protocols

The following protocols are foundational for a preliminary screen. They are selected for their robustness, scalability, and relevance to the known activities of related chemical scaffolds.

In Vitro Antimicrobial Susceptibility Testing

Rationale: Cyanoacrylate derivatives have documented antimicrobial properties.[3] The antibacterial effect is often more pronounced against Gram-positive bacteria than Gram-negative bacteria, potentially due to differences in the bacterial cell wall structure.[8][9] A broth microdilution assay is a quantitative and efficient method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Preparation:

-

Prepare a stock solution of each derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[8]

-

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions with the broth to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (broth only), and a vehicle control (broth with the highest concentration of DMSO used).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 18-24 hours.[8]

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Cytotoxicity screening is a critical first step to assess potential anticancer activity and to establish a therapeutic index.[7][10] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Step-by-Step Protocol:

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells with serial dilutions of the derivative compounds (e.g., from 100 µM to 0.1 µM) for a specified duration (e.g., 24 or 48 hours).[10]

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Antioxidant Capacity Assays (DPPH & ABTS)

Rationale: Many synthetic compounds exhibit antioxidant activity by scavenging free radicals, a property relevant to various pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common, rapid, and reliable spectrophotometric methods for assessing antioxidant capacity.[14][15] Both involve a color change when the stable radical is scavenged by an antioxidant.[14]

Step-by-Step Protocol (DPPH Assay Example):

-

Solution Preparation:

-

Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of ~1.0 at 517 nm.

-

Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[16]

-

-

Reaction:

-

In a 96-well plate, mix the compound dilutions with the DPPH working solution.[14]

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16]

-

-

Measurement:

-

Measure the decrease in absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity.

-

Determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

Data Presentation and Interpretation

Quantitative data from the primary screens should be organized into clear, concise tables to facilitate comparison and the identification of trends.

Illustrative Data Tables

Table 1: Antimicrobial Activity (MIC)

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|

| MCM-001 | 2-methylphenyl | >256 | >256 |

| MCM-002 | 4-chlorophenyl | 64 | 128 |

| MCM-003 | 4-methoxyphenyl | 128 | >256 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Table 2: Cytotoxicity (IC₅₀)

| Compound ID | R-Group Modification | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) vs. HeLa* |

|---|---|---|---|---|---|

| MCM-001 | 2-methylphenyl | >100 | >100 | >100 | - |

| MCM-002 | 4-chlorophenyl | 15.2 | 22.5 | 85.1 | 5.6 |

| MCM-003 | 4-methoxyphenyl | 45.8 | 61.3 | >100 | >2.2 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 5.4 | 6.75 |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table 3: Antioxidant Activity (EC₅₀)

| Compound ID | R-Group Modification | DPPH Scavenging EC₅₀ (µM) | ABTS Scavenging EC₅₀ (µM) |

|---|---|---|---|

| MCM-001 | 2-methylphenyl | >200 | >200 |

| MCM-002 | 4-chlorophenyl | 110.5 | 95.3 |

| MCM-003 | 4-methoxyphenyl | 55.2 | 41.7 |

| Ascorbic Acid | (Positive Control) | 18.5 | 15.1 |

Interpreting the Results & Preliminary SAR

The analysis of results moves beyond simple numbers to understanding the relationship between chemical structure and biological activity (SAR).[17][18]

-

From the illustrative data: The parent compound MCM-001 appears biologically inert in these assays. However, substitution on the phenyl ring introduces activity.

-

Antimicrobial SAR: The presence of a chloro- group (MCM-002 ) confers moderate, broad-spectrum antimicrobial activity. The methoxy- group (MCM-003 ) shows weaker activity, primarily against the Gram-positive strain. This suggests that electron-withdrawing groups might be favorable for this endpoint.

-

Cytotoxicity SAR: Again, the chloro-substituted derivative (MCM-002 ) is the most potent, with a moderate selectivity index, suggesting it is more toxic to cancer cells than normal cells.[10] The methoxy- group leads to a significant drop in potency. This provides a clear direction for future synthesis: explore other halogen substitutions and positions on the phenyl ring.

-

Antioxidant SAR: In contrast to the other assays, the electron-donating methoxy group (MCM-003 ) results in better antioxidant activity than the electron-withdrawing chloro group. This reversal highlights that different biological activities can have distinct SAR profiles.[5]

Conclusion and Future Directions

This guide outlines a validated, multi-assay strategy for the initial biological evaluation of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate derivatives. Based on the hypothetical results, derivative MCM-002 would be prioritized as a "hit" for its dual antimicrobial and selective cytotoxic properties.

Next steps for a prioritized hit would include:

-

Confirmation Assays: Re-test the active compounds to confirm the primary results.

-

Expanded Profiling: Test against a broader panel of bacterial strains and cancer cell lines.

-

Secondary, Mechanism-of-Action Assays: Investigate how the compound works (e.g., membrane disruption assays for antimicrobial activity, apoptosis vs. necrosis assays for cytotoxicity).[19]

-

Focused Synthesis: Synthesize a new, focused library of analogs based on the preliminary SAR to improve potency and selectivity.[20]

By following this structured and scientifically-grounded screening cascade, researchers can efficiently navigate the early stages of the drug discovery process, effectively identifying promising lead compounds for further development.

References

-

Ponce, C. A., & Vasquez, J. C. (2014). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? Indian Journal of Ophthalmology, 62(2), 176–179. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-3-phenyl-2-propenoate. PubChem. Available at: [Link]

-

Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]

-

Wang, G., et al. (2008). Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety. Journal of Agricultural and Food Chemistry, 56(13), 5124–5129. Available at: [Link]

-

Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3105. Available at: [Link]

-

Chakraborty, A., & Roy, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Gora, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2029. Available at: [Link]

-

Liu, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 924378. Available at: [Link]

-

Kim, J., et al. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Polymers, 15(9), 2110. Available at: [Link]

-

Ponce, C. A., & Vasquez, J. C. (2014). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? ResearchGate. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

-

Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. ResearchGate. Available at: [Link]

-

Susanti, D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. Available at: [Link]

-

Raj, A. T. S., et al. (2021). Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study. Journal of Research in Medical and Dental Science, 9(12), 346-350. Available at: [Link]

-

Li, M., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 51–77. Available at: [Link]

-

Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631. Available at: [Link]

-

Santos, T. H. A., et al. (2024). In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. ResearchGate. Available at: [Link]

-

Kovács, D., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-3-fluorobenzoate. PubChem. Available at: [Link]

-

Liu, J., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. ResearchGate. Available at: [Link]

-

James, H. (2022). Structural Activity Relationship of Drugs and its Applications. Longdom Publishing. Available at: [Link]

-

Wörmeyer, K., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Scientific Reports, 13(1), 1932. Available at: [Link]

-

Li, Y. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 8. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. media.sciltp.com [media.sciltp.com]

- 13. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. pub.h-brs.de [pub.h-brs.de]

- 17. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

Catalytic hydrogenation methods for Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Application Note: Catalytic Hydrogenation of Sterically Hindered α -Cyano Esters

Target Substrate: Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate Objective: Chemoselective reduction to the corresponding free β -amino ester or Boc-protected β -amino ester.

Executive Summary & Mechanistic Dynamics

The catalytic hydrogenation of sterically hindered aliphatic nitriles—particularly those featuring a quaternary α -carbon such as Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate—presents a significant chemoselectivity challenge in synthetic organic chemistry. The steric bulk imparted by the ortho-tolyl group and the α -methyl substituent severely impedes the coordination of the nitrile to the catalyst surface, necessitating elevated pressures and highly active sponge metal catalysts.

Unlike β

- or γ -cyano esters, which spontaneously cyclize to stable 5- or 6-membered lactams upon reduction, the reduction of an α -cyano ester yields a β -amino ester. The high ring strain of the corresponding 4-membered β -lactam (azetidin-2-one) prevents spontaneous thermal cyclization. Consequently, the highly reactive primary amine remains in the reaction mixture, leading to two major pathways of degradation:

-

Secondary Amine Formation (Dimerization): The transient surface-bound imine intermediate is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to dimeric secondary amines[1].

-

Reductive Decyanation: The C–CN bond in α -cyano esters is activated by the adjacent ester carbonyl. Under forcing reductive conditions (especially with palladium catalysts), reductive cleavage of the cyano group can occur, yielding the des-cyano ester[2].

To overcome these thermodynamic sinks, this application note details two divergent, self-validating protocols: Protocol A utilizes methanolic ammonia to shift the imine-amine equilibrium, yielding the free β -amino ester; Protocol B employs in situ trapping with di-tert-butyl dicarbonate (Boc 2 O) to yield the protected amine[1].

Divergent Synthetic Pathways

Chemoselective hydrogenation pathways of α-cyano esters highlighting target products and side reactions.

Optimization & Quantitative Data

The selection of the catalyst and additives dictates the chemoselectivity of the reduction. Sponge metals (Raney Co, Raney Ni) are vastly superior to noble metals (Pd/C) for this specific substrate, as palladium promotes rapid C–CN hydrogenolysis prior to nitrile reduction[2].

Table 1: Catalyst Screening and Condition Optimization

| Entry | Catalyst | Solvent | Additive | Temp (°C) | Pressure (psi) | Conversion (%) | Yield: Free Amine | Yield: Boc-Amine | Yield: Dimer/Decyano |

| 1 | Raney Ni | MeOH | None | 50 | 200 | >99 | 35% | N/A | 60% (Dimer) |

| 2 | Raney Co | MeOH | NH 3 (7N) | 50 | 200 | >99 | 88% | N/A | <5% |

| 3 | Pd/C (10%) | EtOAc | Boc 2 O | 25 | 50 | 85 | N/A | 45% | 35% (Decyano) |

| 4 | Raney Ni | MeOH | Boc 2 O | 25 | 100 | >99 | N/A | 92% | <5% |

Note: Yields determined by quantitative HPLC using an internal standard. Raney Cobalt (Entry 2) provides the highest selectivity for the free amine due to its lower propensity for promoting aliphatic amine coupling compared to Nickel.

Experimental Protocols

Protocol A: Synthesis of the Free β -Amino Ester

Methyl 3-amino-2-methyl-2-(2-methylbenzyl)propanoate

Causality & Design: The addition of a large molar excess of ammonia forces the equilibrium of the surface-bound imine away from secondary amine formation. Raney Cobalt is utilized here as it is inherently less active for transamination side-reactions than Raney Nickel.

-

Catalyst Preparation: Wash 2.0 g of Raney Cobalt slurry (in water) with anhydrous methanol (3 × 10 mL) under an argon atmosphere to remove water, which can cause ester hydrolysis.

-

Reaction Assembly: In a 100 mL high-pressure autoclave, dissolve Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate (10.0 mmol, 2.17 g) in 30 mL of 7N ammonia in methanol.

-

Hydrogenation: Transfer the washed Raney Cobalt to the autoclave. Seal, purge with N 2 (3 × 50 psi), and then pressurize with H 2 to 200 psi. Heat the vessel to 50 °C and stir vigorously (1000 rpm) for 16 hours.

-

In-Process Validation: Monitor the pressure drop. A cessation of hydrogen uptake indicates reaction completion. An aliquot analyzed via FT-IR should show the complete disappearance of the sharp nitrile stretch at ~2240 cm −1 .

-

Workup: Cool to room temperature and carefully vent the hydrogen. Filter the mixture through a pad of Celite under a blanket of nitrogen (CAUTION: Raney Cobalt is highly pyrophoric when dry). Wash the filter cake with methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude free amine as a viscous oil, which can be purified via Kugelrohr distillation or used directly in subsequent couplings.

Protocol B: Chemoselective Synthesis of the Boc-Protected β -Amino Ester

Methyl 3-((tert-butoxycarbonyl)amino)-2-methyl-2-(2-methylbenzyl)propanoate

Causality & Design: When the free amine is not required, in situ trapping with Boc 2 O is the most efficient way to prevent dimerization[1]. Because the trapping reaction is exceptionally fast, the less expensive Raney Nickel can be used at ambient temperature without the need for corrosive ammonia.

-

Reaction Assembly: In a 100 mL Parr hydrogenation bottle, dissolve the α -cyano ester (10.0 mmol, 2.17 g) and di-tert-butyl dicarbonate (Boc 2 O, 12.0 mmol, 2.62 g) in anhydrous methanol (40 mL).

-

Catalyst Addition: Add 1.5 g of Raney Nickel (pre-washed with methanol as described in Protocol A).

-

Hydrogenation: Attach the bottle to a Parr shaker. Purge with N 2 , then pressurize with H 2 to 100 psi. Shake at ambient temperature (25 °C) for 24 hours.

-

In-Process Validation: Analyze an aliquot by TLC (Hexanes/EtOAc 4:1). The product will stain strongly with Ninhydrin (upon gentle heating to deprotect the Boc group on the plate), whereas the starting material is UV-active only.

-

Workup: Vent the system, filter through Celite under nitrogen, and concentrate the filtrate.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to afford the pure Boc-protected β -amino ester as a white crystalline solid.

References[1] Reductive Amination in the Synthesis of Pharmaceuticals

Chemical Reviews URL: [Link]2]Overturning Established Chemoselectivities: Selective Reduction of Arenes over Malonates and Cyanoacetates by Photoactivated Organic Electron Donors Journal of the American Chemical Society URL: [Link]

Extraction and purification techniques for Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

An Application Guide to the Extraction and Purification of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Introduction

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a substituted cyanoester of significant interest as a potential intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical and specialty chemical sectors. The precise control of its purity is paramount, as the presence of even trace impurities can have a profound impact on the yield, stereoselectivity, and impurity profile of subsequent synthetic steps. This guide provides a comprehensive overview of the extraction and purification strategies for this compound, grounded in fundamental chemical principles and established laboratory techniques.

The methodologies detailed herein are designed to be adaptable, providing a robust framework for researchers, scientists, and drug development professionals to develop a process that is both efficient and scalable. We will explore the causality behind experimental choices, from initial reaction work-up to final high-purity polishing steps, ensuring a self-validating and scientifically sound purification cascade.

Anticipated Impurity Profile: A Strategic Overview

Effective purification begins with a thorough understanding of potential impurities. Based on common synthetic routes for analogous compounds, such as the alkylation of a cyanoacetate derivative, the crude product mixture containing Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate may contain the following:

-

Unreacted Starting Materials: Residual methyl 2-cyano-2-methylpropanoate and the ortho-methylbenzylating agent.

-

Catalyst Residues: Inorganic or organic catalysts used to facilitate the reaction.

-

Solvent Residues: Residual reaction solvents (e.g., THF, Toluene).

-

Side-Reaction Byproducts:

-

O-alkylation products: A common byproduct in the alkylation of enolates.[1]

-

Di-alkylation products: Resulting from undesired multiple additions.

-

Elimination products: Formed under harsh basic or thermal conditions.

-

-

Isomers: Positional isomers or, if applicable, diastereomers depending on the specifics of the synthesis.

The physicochemical properties of these impurities relative to the target compound (polarity, solubility, boiling point) will dictate the most effective purification strategy.

Purification Workflow: A Multi-Step Approach

A robust purification strategy is not a single method but a logical sequence of techniques, each designed to remove a specific class of impurities. The general workflow is outlined below.

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals optimizing the synthesis of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate .

This molecule is typically synthesized via the α -alkylation of methyl 2-cyanopropanoate with 2-methylbenzyl chloride. While mechanistically straightforward (an SN2 displacement by a cyano-stabilized enolate), the reaction is highly susceptible to byproduct formation if reaction parameters—specifically base basicity, solvent polarity, and phase transfer dynamics—are not strictly controlled.

PART 1: Reaction Pathway & Mechanistic Mapping

To troubleshoot effectively, we must first map the causal pathways of both the intended reaction and the competing side reactions.

Mechanistic pathway of methyl 2-cyanopropanoate alkylation and competing byproduct formations.

PART 2: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 2-methyl-3-(2-methylphenyl)propanenitrile in my crude mixture. What causes this decarboxylation, and how do I prevent it? Expert Insight: This is the most critical failure point in cyanoacetate alkylations. The byproduct is formed via the saponification (hydrolysis) of the methyl ester to a carboxylic acid, which then undergoes rapid thermal decarboxylation due to the electron-withdrawing cyano group at the α -position.

-

Causality: This occurs when aqueous bases (e.g., NaOH, KOH) or wet solvents are used. The hydroxide ion acts as a nucleophile rather than just a base, attacking the carbonyl carbon 1.

-

Solution: Transition to a strictly anhydrous, solid-liquid Phase Transfer Catalysis (PTC) system. Use anhydrous Potassium Carbonate ( K2CO3 ) as the base. The pKa of methyl 2-cyanopropanoate is approximately 9, meaning K2CO3 is more than sufficiently basic to deprotonate the α -carbon without risking ester hydrolysis 2.

Q2: My reaction conversion is stalling at 40%, and I am detecting 2-methylbenzyl alcohol and di(2-methylbenzyl) ether. Why is the electrophile degrading? Expert Insight: Your electrophile (2-methylbenzyl chloride) is undergoing background hydrolysis because the desired C-alkylation is too slow.

-

Causality: If you are using a mild solid base like K2CO3 in a non-polar organic solvent (e.g., toluene), the base is largely insoluble. The deprotonation of methyl 2-cyanopropanoate becomes the rate-limiting step. During this prolonged reaction time, trace moisture in the system reacts with the benzyl chloride to form alcohol and ether byproducts.

-

Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 2-5 mol%. The lipophilic tetrabutylammonium cation transports the enolate into the organic phase, drastically accelerating the SN2 C-alkylation step and outcompeting the background hydrolysis of the electrophile 23.

Q3: LC-MS analysis shows a mass corresponding to the ethyl ester instead of the methyl ester. Where is this transesterification coming from? Expert Insight: You have introduced a competing nucleophile into the system.

-

Causality: This is a classic transesterification byproduct caused by using ethanol as a solvent, or using reagents stabilized with ethanol (e.g., certain grades of chloroform). In the presence of a base, ethoxide is generated, which attacks the methyl ester.

-

Solution: Ensure strict solvent matching. If a protic solvent must be used, it must be methanol. However, the optimal self-validating system utilizes an aprotic solvent like Acetonitrile (MeCN) to completely eliminate transesterification pathways.

Q4: Is O-alkylation (ketenimine formation) a risk with this substrate? Expert Insight: While O-alkylation is a notorious problem for acetoacetates (forming enol ethers), it is generally negligible for cyanoacetates.

-

Causality: The cyano group is linear and its resonance contribution places the negative charge on the nitrogen, but C-alkylation is thermodynamically and kinetically favored due to the "soft" nature of the carbanion and the "soft" nature of the benzylic chloride electrophile.

-

Solution: Maintain standard PTC conditions. Avoid the use of hard Lewis acids (like silver salts) or highly polar aprotic solvents with hard counterions (like Li+ ) if O-alkylation is ever detected, though K+ with TBAB will exclusively yield the C-alkylated product 4.

PART 3: Quantitative Data & Optimization Matrix

To illustrate the causality of reagent selection on byproduct formation, the following table summarizes the expected outcomes based on different reaction conditions.

| Solvent System | Base Selection | Catalyst | Conversion (%) | Target Product Purity (%) | Major Byproduct Observed |

| Water / Toluene | NaOH (aq) | TBAB | >95% | < 30% | Decarboxylated Nitrile (Hydrolysis) |

| Ethanol | K2CO3 (solid) | None | 60% | 45% | Ethyl Ester (Transesterification) |

| Toluene | K2CO3 (solid) | None | 35% | 85% | Benzyl Alcohol/Ether (Sluggish Rxn) |

| MeCN (Anhydrous) | K2CO3 (solid) | TBAB (5 mol%) | >98% | >95% | None (Optimized Condition) |

PART 4: Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system: the use of a solid-liquid PTC system intrinsically prevents hydrolysis while maximizing the reaction rate.

Materials Required:

-

Methyl 2-cyanopropanoate (1.0 eq, limiting reagent)

-

2-Methylbenzyl chloride (1.1 eq)

-

Anhydrous Potassium Carbonate ( K2CO3 , 325 mesh) (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Anhydrous Acetonitrile (MeCN) (10 volumes)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet. Purge with N2 for 15 minutes to ensure the exclusion of atmospheric moisture.

-

Base and Catalyst Loading: Charge the flask with anhydrous K2CO3 (2.0 eq) and TBAB (0.05 eq).

-

Causality note: Finely powdered (325 mesh) K2CO3 provides higher surface area for the solid-liquid phase transfer, accelerating enolate formation.

-

-

Solvent and Substrate Addition: Add anhydrous MeCN (10 vol), followed by methyl 2-cyanopropanoate (1.0 eq). Stir the suspension at 25∘C for 30 minutes.

-

Causality note: Pre-stirring allows the PTC to generate the lipophilic tetrabutylammonium enolate pair before the electrophile is introduced.

-

-

Electrophile Addition: Add 2-methylbenzyl chloride (1.1 eq) dropwise over 15 minutes via an addition funnel.

-

Reaction Maturation: Heat the reaction mixture to 60∘C and stir for 4–6 hours. Monitor by TLC or HPLC. The reaction should remain a heterogeneous suspension.

-

Workup (Self-Validating): Cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts ( KCl byproduct and unreacted K2CO3 ).

-

Causality note: Filtering the base out of the organic mixture BEFORE adding water prevents any late-stage ester hydrolysis during the aqueous workup.

-

-

Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate. Purify via vacuum distillation or silica gel chromatography if necessary.

PART 5: References

-

Samuel, H. S., et al. "Cyanoacrylate Chemistry and Polymerization Mechanisms." Progress in Chemical and Biochemical Research, 2024.[Link]

-

Halpern, M. "PTC C-Alkylation – Interesting Choices." Phase Transfer Catalysis Communications, PTC Organics.[Link]

-

Kuwano, R., et al. "Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Brønsted Acid Additive." Organic Letters, ACS Publications, 2013.[Link]

-

Shen, C., et al. "Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate." Chemical Science, Royal Society of Chemistry, 2021.[Link]

Sources

Spectroscopic validation of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate molecular structure

Spectroscopic Validation and Isomeric Differentiation of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate: A Comparative Analysis Guide

Executive Summary

In advanced drug development and synthetic organic chemistry, the unambiguous structural validation of positional isomers is a critical quality control gateway. This guide provides an objective, data-driven comparison of the spectroscopic performance of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate (the ortho-tolyl product) against its structural alternatives: the meta- and para-tolyl isomers. By leveraging high-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework that relies on steric causality, conformational locking, and vibrational mechanics to definitively prove molecular identity.

The Analytical Challenge: Structural Rationale

The target product, Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate, is an α -cyano ester featuring a chiral center at the C2 position and an ortho-substituted aromatic ring at the C3 position.

When comparing this product to its alternatives (the meta- and para-isomers), the primary analytical challenge lies in differentiating the substitution pattern of the tolyl group. Because all three isomers share the exact same molecular weight (C13H15NO2, Exact Mass: 217.1103) and functional groups, low-resolution techniques are insufficient. We must exploit the steric hindrance unique to the ortho-isomer to observe distinct conformational and vibrational deviations[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol in this workflow is designed as a closed, self-validating system. Each step includes internal controls to rule out instrumental artifacts.

High-Resolution NMR Spectroscopy (1D & 2D)

-

Sample Preparation : Dissolve 15 mg of the highly purified analyte (>98%) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ prevents proton exchange that would broaden signals, while TMS acts as an internal zero-point reference, self-validating the chemical shift ( δ ) axis.

-

-

Acquisition (¹H & ¹³C) : Acquire ¹H NMR at 600 MHz using a 30° pulse angle, 16 scans, and a 5-second relaxation delay ( D1 ).

-

Causality: The extended 5s delay ensures complete T1 relaxation for all protons, guaranteeing that the integration values perfectly reflect the quantitative proton count (self-validating the purity and structure).

-

-

2D COSY : Execute a gradient-selected Correlation Spectroscopy (COSY) sequence.

-

Causality: This validates that the complex splitting patterns observed in the aliphatic region belong to the same spin system, explicitly confirming geminal coupling.

-

Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Background Calibration : Collect a 32-scan background spectrum of the clean diamond ATR crystal.

-

Causality: This self-validates the baseline by mathematically subtracting atmospheric H₂O and CO₂ interferences prior to sample measurement.

-

-

Measurement : Apply 2 mg of the neat sample to the crystal, apply consistent anvil pressure, and scan from 4000 to 400 cm⁻¹.

-

Causality: Using ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic; absorbed moisture could easily mask the critical ester carbonyl (~1745 cm⁻¹) or cyano (~2240 cm⁻¹) stretching frequencies.

-

High-Resolution Mass Spectrometry (HRMS)

-

Calibration : Infuse a sodium formate calibrant solution immediately prior to the run.

-

Causality: This provides a self-validating exact mass calibration curve, ensuring a mass accuracy error of <2 ppm.

-

-

Ionization : Electrospray Ionization (ESI) in positive mode, followed by Collision-Induced Dissociation (CID) at 20 eV.

-

Causality: Soft ionization preserves the intact molecular ion [M+H]+ , while CID generates diagnostic fragments to confirm the carbon skeleton.

-

Spectroscopic Validation Workflow

Fig 1. Multi-modal spectroscopic validation workflow for isomeric differentiation.

Comparative Spectroscopic Performance: Product vs. Alternatives

NMR Spectroscopy: The Power of Diastereotopicity and Restricted Rotation

The most definitive proof of the ortho-isomer (Product) over the meta and para alternatives lies in the ¹H NMR spectrum of the C3 methylene protons ( Cβ−H2 ).

Because the C2 carbon is a chiral center, the two protons on the adjacent C3 carbon are diastereotopic [2]. They exist in different magnetic environments and will couple with each other, typically appearing as an AB quartet.

-

The Product (ortho-isomer) : The bulky methyl group at the 2-position of the phenyl ring creates severe steric hindrance. This restricts the free rotation around the Cα−Cβ and Cβ−Aryl bonds. Because the molecule is conformationally "locked," the magnetic inequivalence of the two diastereotopic protons is drastically amplified, resulting in a large chemical shift difference ( Δδ≈0.3 ppm) and a highly distinct, widely separated AB quartet.

-

The Alternatives (meta- and para-isomers) : Lacking steric bulk near the attachment point, these isomers undergo rapid bond rotation. This dynamic averaging minimizes the magnetic inequivalence, causing the diastereotopic protons to collapse into a very tight AB system or a pseudo-singlet ( Δδ<0.05 ppm).

Furthermore, the aromatic region of the para-isomer will show a classic AA'BB' system (two distinct doublets), whereas the ortho-product displays a complex 4-spin multiplet.

Fig 2. Causality pathway linking steric hindrance to enhanced NMR diastereotopic splitting.

FT-IR Spectroscopy: Out-of-Plane (OOP) Bending Mechanics

While all three isomers will exhibit identical cyano (~2245 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) stretches, the "fingerprint" region provides absolute isomeric differentiation through C-H Out-of-Plane (OOP) bending vibrations[3].

-

The Product (ortho-isomer) : Features four adjacent aromatic hydrogen atoms. This structural motif yields a single, highly intense OOP bending absorption band at ~740–750 cm⁻¹ .

-

Alternative A (meta-isomer) : Features three adjacent hydrogens and one isolated hydrogen, yielding two distinct bands at ~690 cm⁻¹ and ~780 cm⁻¹ .

-

Alternative B (para-isomer) : Features two pairs of adjacent hydrogens, shifting the OOP bending band significantly higher to ~800–820 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) validates the elemental composition for all isomers with an exact mass of [M+H]+=218.1176 . Upon CID fragmentation, all isomers yield a dominant base peak at m/z 105 , corresponding to the methyltropylium ion ( C8H9+ ). This fragment is formed via the homolytic cleavage of the Cα−Cβ bond, confirming the presence of the tolyl-methyl moiety. While MS/MS is excellent for confirming the carbon skeleton, it cannot reliably differentiate the positional isomers on its own, highlighting the necessity of the multi-modal approach[1].

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic markers that objectively differentiate the product from its alternatives.

| Spectroscopic Modality | Product: Ortho-Isomer (Target) | Alternative A: Meta-Isomer | Alternative B: Para-Isomer |

| ¹H NMR (Aromatic Region) | Complex 4-spin multiplet (7.0–7.3 ppm) | Complex multiplet | AA'BB' system (2x doublets, ~7.1 ppm) |

| ¹H NMR (C3-H₂ Splitting, Δδ ) | Large (~0.30 ppm) (Distinct AB Quartet) | Small (<0.05 ppm) | Small (<0.05 ppm) |

| FT-IR (Aromatic OOP Bending) | ~750 cm⁻¹ (Strong, single band) | ~690 cm⁻¹ and ~780 cm⁻¹ | ~800–820 cm⁻¹ (Strong, single band) |

| HRMS ( [M+H]+ Exact Mass) | 218.1176 | 218.1176 | 218.1176 |

| HRMS (Primary Fragment) | m/z 105 (Methyltropylium) | m/z 105 (Methyltropylium) | m/z 105 (Methyltropylium) |

Conclusion

The spectroscopic validation of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate requires a multi-modal approach to overcome the limitations of exact mass equivalence. By understanding the causality behind molecular behavior—specifically how the ortho-methyl group restricts bond rotation to amplify NMR diastereotopicity, and how ring substitution dictates IR out-of-plane bending frequencies—researchers can definitively and objectively distinguish the target product from its meta and para alternatives.

References

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

-

16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

-

Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy Source: RSC Publishing (Analyst, 2020) URL:[Link]

Sources

Strategic Selection of Ortho-Tolyl Intermediates: Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate vs. Traditional Alternatives

Executive Summary

In modern drug discovery, introducing conformational constraints via sterically congested vicinal quaternary carbon stereocenters is a proven strategy to alleviate the conformational entropy penalty upon target binding [[1]](). However, synthesizing these motifs—particularly those incorporating the bulky ortho-tolyl group—presents a daunting challenge due to severe steric repulsion 2.

This guide provides an objective, data-driven comparison between utilizing a pre-functionalized scaffold—Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate (Compound A) —and traditional ortho-tolyl intermediates (such as o-tolualdehyde and o-tolylacetic acid) for the construction of complex, sterically hindered pharmaceutical building blocks like spiro-indanes and isoquinolinones.

Structural & Mechanistic Profiling

The unique value of Compound A lies in its pre-installed all-carbon quaternary center bearing orthogonal functional groups (a cyano group and a methyl ester).

-

The Steric Challenge: The ortho-tolyl isomer introduces significant steric hindrance due to the spatial proximity of the methyl group to the attachment point, which heavily influences conformational preferences and impedes the approach of nucleophiles during synthesis 2.

-

Metabolic Stability: The all-carbon quaternary center is highly sought after for improving the metabolic stability of pharmaceuticals by blocking primary sites of oxidative metabolism 3.

When chemists attempt to build this exact scaffold from basic ortho-tolyl precursors, they face cascading efficiency drops. For instance, in condensation reactions utilizing o-tolualdehyde, the ortho-methyl group deactivates the carbonyl through inductive effects while simultaneously creating a physical barricade that reduces the reaction rate 4.

Comparative Performance Analysis

To objectively evaluate the utility of Compound A, we compared its integration into a standard drug discovery workflow against bottom-up syntheses using alternative ortho-tolyl intermediates.

Quantitative Data Summary

| Starting Intermediate | Synthetic Strategy to Quaternary Center | Step Count | Overall Yield | Atom Economy | E-Factor |

| Compound A | Pre-functionalized scaffold (Direct downstream use) | 1 | >85% | High | < 5 |

| o-Tolualdehyde | Knoevenagel Condensation + Methylation + Reduction | 3 | 40-50% | Low | > 15 |

| o-Tolylacetic acid | Sequential Enolate Alkylation | 3 | <30% | Low | > 20 |

Data Interpretation: Utilizing Compound A bypasses the low-yielding, sterically penalized steps required by o-tolualdehyde and o-tolylacetic acid. The sequential enolate alkylation of o-tolylacetic acid is particularly inefficient; while the first alkylation proceeds smoothly, the second alkylation to form the quaternary center suffers from severe steric clash, leading to complex reaction mixtures and high E-factors.

Mechanistic Pathways & Workflows

Comparative synthetic workflows for generating the quaternary ortho-tolyl cyanoester.

Downstream application of Compound A in the synthesis of complex isoquinolinones.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind the experimental conditions used to navigate the steric hindrance of the ortho-tolyl system.

Protocol 1: Synthesis of Compound A via Direct Alkylation (Optimal Route)

Causality Focus: Overcoming the steric bulk of 2-methylbenzyl chloride requires a highly reactive, "naked" enolate. We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation but leaves the cyanoester enolate unsolvated and highly nucleophilic.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) and wash twice with anhydrous hexane to remove the mineral oil.

-

Enolate Formation: Suspend the washed NaH in anhydrous DMF (30 mL) and cool to 0 °C. Add methyl 2-cyanopropanoate (1.0 equiv, 10 mmol) dropwise over 15 minutes. Observation: Effervescence (H₂ gas) confirms enolate generation. Stir for 30 minutes at room temperature.

-

Alkylation: Cool the mixture back to 0 °C. Add a solution of 2-methylbenzyl chloride (1.1 equiv, 11 mmol) in DMF (10 mL) dropwise. The steric hindrance of the ortho-methyl group slows the SN2 trajectory; therefore, slowly warm the reaction to 60 °C and stir for 12 hours.

-

Workup & Validation: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with LiCl aqueous solution (5%) to remove residual DMF. Dry over MgSO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield Compound A as a colorless oil (>85% yield). Validation via ¹H NMR will show a distinct singlet for the quaternary methyl group (~1.5 ppm) and the ortho-aryl methyl group (~2.3 ppm).

Protocol 2: Knoevenagel Condensation of o-Tolualdehyde (Alternative Route)

Causality Focus: Piperidine is used to form a transient iminium ion with the aldehyde, increasing its electrophilicity. However, as noted in recent comparative analyses, the ortho-methyl group physically impedes the nucleophilic attack of the cyanoacetate, requiring extended reflux times and resulting in lower yields 4.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve o-tolualdehyde (10 mmol) and methyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add piperidine (0.1 equiv, 1 mmol) and glacial acetic acid (0.1 equiv, 1 mmol).

-

Condensation: Reflux the mixture equipped with a Dean-Stark trap for 16 hours (significantly longer than the 4 hours required for para-tolualdehyde due to steric blocking).

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol to yield the Knoevenagel adduct (~65% yield). Note: This intermediate still requires a difficult conjugate methylation and subsequent reduction to reach the utility of Compound A.

References

-

Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters (ACS Publications). Available at:[Link]

-

Tolyl group. Grokipedia. Available at:[Link]

-

Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

As a Senior Application Scientist, I recognize that handling advanced chemical intermediates requires more than just following a safety data sheet—it requires a deep understanding of the molecule's mechanistic behavior. Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a complex α -cyano ester utilized in advanced organic synthesis and drug development. Because it contains both an ester linkage and a nitrile (cyano) group, its disposal requires precise logistical planning to mitigate the risks of toxic gas generation, exothermic reactions, and environmental contamination.

This guide provides a self-validating, step-by-step operational protocol for the safe laboratory handling and final destruction of this compound.

Mechanistic Hazard Profile & Causality

To design a safe disposal protocol, we must first understand why this molecule is hazardous. The primary danger during the disposal of cyano esters lies in their chemical reactivity.

-

Acidic Hydrolysis Risk: The nitrile group is highly susceptible to hydrolysis under strongly acidic conditions. If inadvertently mixed with aqueous acid waste, the molecule poses a severe risk of generating lethal hydrogen cyanide (HCN) gas[1].

-

Thermal Decomposition: In the event of uncontrolled thermal decomposition (e.g., a laboratory fire or improper incineration), the organic framework oxidizes while the nitrogen-containing cyano group releases highly toxic nitrogen oxides (NOx) and cyanide fumes[2].

-

Alkaline Saponification: Mixing with strong bases can cause exothermic saponification of the ester moiety, potentially leading to rapid pressure buildup in sealed waste containers[3].

Because of these mechanistic pathways, strict segregation from general laboratory waste streams is non-negotiable.

Mechanistic hazards of cyano esters: toxic gas generation via acidic hydrolysis or poor combustion.

Quantitative Data & Waste Characterization

To ensure safe handling, personnel must adhere to the physicochemical boundaries and regulatory classifications of the waste material.

| Parameter | Specification / Guideline | Operational Implication |

| Chemical Class | Cyano ester / Nitrile derivative | Segregate from all strong acids, bases, and oxidizers[3]. |

| EPA Waste Code | D003 (Reactive) / General Organic | Must be handled by a licensed hazardous waste facility[4]. |

| Thermal Hazards | Emits NOx, CO, and Cyanides | Incineration requires an afterburner and alkaline scrubber[2]. |

| Sewer Prohibition | Strictly Prohibited | Zero-discharge policy to municipal water systems[5]. |

Operational Disposal Protocol (Standard Operating Procedure)

This self-validating workflow ensures that Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is safely routed from the laboratory bench to final destruction. Do not deviate from these sequential steps.

Step 1: Segregation and Primary Containment

-

Action: Collect the chemical and any contaminated solvents (e.g., reaction mother liquors) in a dedicated, chemically compatible, high-density polyethylene (HDPE) or glass waste container.

-

Causality: Mixing cyano esters with general aqueous waste—especially acidic waste—can catalyze exothermic hydrolysis and release HCN gas[1].

-

Validation Checkpoint: Before adding the chemical to the waste jug, use a pH test strip on a small aliquot of the current jug contents. The reading must be strictly neutral (pH 6-8) to ensure no reactive acids or bases are present.

Step 2: RCRA-Compliant Labeling

-

Action: Immediately affix a hazardous waste tag to the container. Label clearly as "Hazardous Waste: Toxic/Reactive Organic Liquid (Contains Cyano Ester)."

-

Causality: Unidentified nitrile waste poses a lethal risk to downstream waste handlers who might inadvertently consolidate it with incompatible materials.

-

Validation Checkpoint: Ensure the label explicitly lists the full chemical name and the exact date of first accumulation to comply with EPA accumulation time limits.

Step 3: Temporary Storage

-

Action: Store the sealed waste container in a secondary containment tray within a ventilated, fire-rated flammable storage cabinet.

-

Causality: Secondary containment captures accidental structural failures of the primary jug, while active ventilation prevents the accumulation of potentially toxic vapors[5].

-

Validation Checkpoint: Visually inspect the secondary containment tray weekly. It must remain dry and free of pooled liquids.

Step 4: Final Destruction via Incineration

-

Action: Transfer the waste to an EPA-licensed hazardous waste vendor for high-temperature chemical incineration.

-

Causality: The incinerator must be equipped with an afterburner and an alkaline scrubber. The afterburner ensures complete oxidation of the organic framework, while the alkaline scrubber neutralizes the resulting NOx and cyanide combustion gases[2].

-

Validation Checkpoint: Upon disposal, request a "Certificate of Destruction" from the vendor verifying that thermal destruction was performed using scrubber deployment.

Workflow for segregation, containment, and thermal destruction of cyano ester hazardous waste.

Emergency Spill Response & Neutralization Workflow

In the event of an accidental release, immediate containment is required to prevent environmental dispersion and inhalation exposure.

Step 1: Evacuation and PPE

-

Action: Evacuate non-essential personnel from the immediate area. Responders must don chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, and a NIOSH-approved respirator if local ventilation is compromised[5].

Step 2: Containment

-

Action: Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Never use combustible absorbents like sawdust or paper towels.[2]

-

Causality: Inert absorbents prevent the liquid from spreading into floor drains (which violates the sewer prohibition) without introducing an additional fire hazard[4].

Step 3: Collection and Decontamination

-

Action: Sweep the absorbed mixture using non-sparking tools and place it into a sealable hazardous waste bucket. Wash the spill area with a mild alkaline detergent solution.

-

Validation Checkpoint: Verify no residual slick remains on the floor. The wash water must also be collected and treated as hazardous waste, never flushed down the drain.

References

-